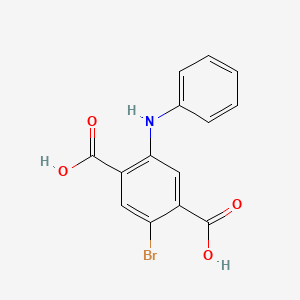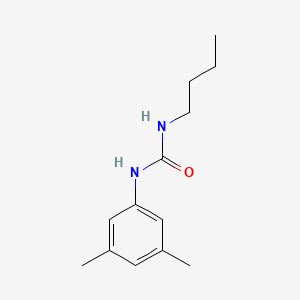
1-Butyl-3-(3,5-xylyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-(3,5-xylyl)urea is an organic compound with the molecular formula C13H20N2O It is a member of the urea family, characterized by the presence of a urea functional group
Métodos De Preparación
The synthesis of 1-Butyl-3-(3,5-xylyl)urea typically involves the reaction of 3,5-dimethylphenyl isocyanate with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,5-dimethylphenyl isocyanate+butylamine→this compound
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Butyl-3-(3,5-xylyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Butyl-3-(3,5-xylyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Mecanismo De Acción
The mechanism by which 1-Butyl-3-(3,5-xylyl)urea exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Butyl-3-(3,5-xylyl)urea can be compared with other similar compounds, such as:
- 1-Butyl-3-(2,6-xylyl)urea
- 1-Butyl-3-(3,4-xylyl)urea
- 1-Butyl-3-(2,5-xylyl)urea
These compounds share a similar core structure but differ in the position of the methyl groups on the phenyl ring. This difference can lead to variations in their chemical properties and reactivity, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
100076-51-5 |
|---|---|
Fórmula molecular |
C13H20N2O |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-butyl-3-(3,5-dimethylphenyl)urea |
InChI |
InChI=1S/C13H20N2O/c1-4-5-6-14-13(16)15-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3,(H2,14,15,16) |
Clave InChI |
WJDKRGVQTYVGQU-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)NC1=CC(=CC(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11954771.png)
![n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide](/img/structure/B11954772.png)
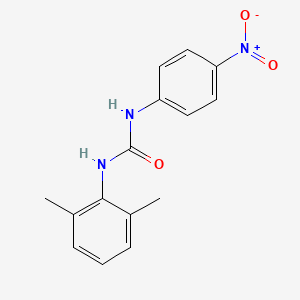



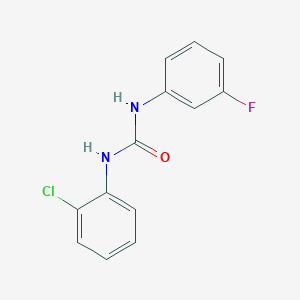

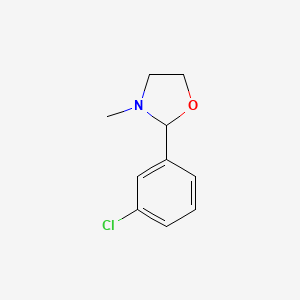
![9-Oxabicyclo[4.2.1]nonan-2-one](/img/structure/B11954814.png)
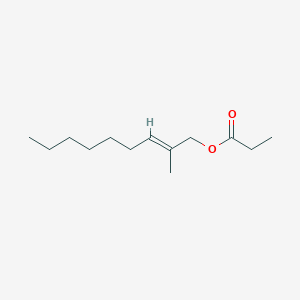

![2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one](/img/structure/B11954844.png)
